

# (3,4-Difluorophenoxy)acetic acid CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (3,4-Difluorophenoxy)acetic acid

Cat. No.: B1296662

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## An In-Depth Technical Guide to (3,4-Difluorophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(3,4-Difluorophenoxy)acetic acid**, a fluorinated aromatic carboxylic acid, represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of **(3,4-Difluorophenoxy)acetic acid**, including its fundamental properties, a proposed synthetic route, and a discussion of its potential applications based on the characteristics of related compounds. While extensive research on this specific molecule is not widely published, this document aims to serve as a foundational resource for researchers interested in exploring its potential.

### Core Properties and Identification

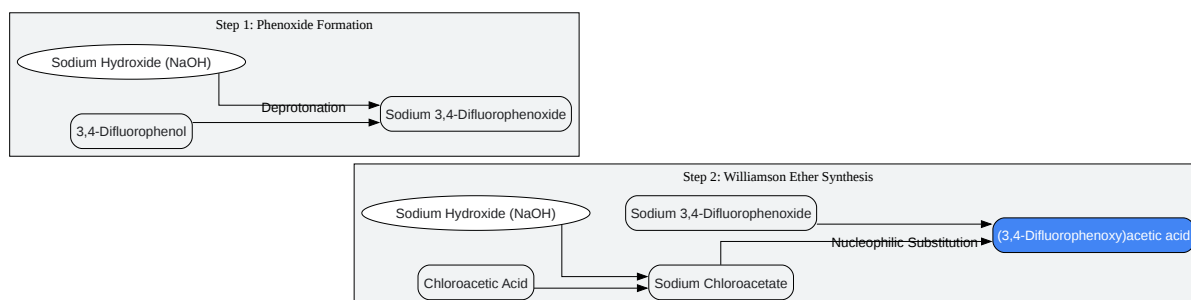
A clear identification of **(3,4-Difluorophenoxy)acetic acid** is crucial for any research endeavor. The key identifiers for this compound are summarized in the table below.

Property	Value
CAS Number	370-58-1[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>2</sub> O <sub>3</sub> [1][2]
Molecular Weight	188.13 g/mol [2]
IUPAC Name	2-(3,4-difluorophenoxy)acetic acid

## Synthesis of (3,4-Difluorophenoxy)acetic Acid: A Proposed Protocol

While specific literature detailing the synthesis of **(3,4-Difluorophenoxy)acetic acid** is scarce, a reliable synthetic route can be proposed based on the well-established Williamson ether synthesis, a common method for preparing phenoxyacetic acids.[3][4] This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.

The proposed two-step synthesis starts from 3,4-difluorophenol and chloroacetic acid.



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Caption: Proposed synthesis of **(3,4-Difluorophenoxy)acetic acid**.

## Experimental Protocol

### Step 1: Preparation of Sodium 3,4-Difluorophenoxide

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3,4-difluorophenol in a suitable solvent such as water or ethanol.
- Slowly add 1.0 equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution while stirring.[4] The reaction is exothermic and should be controlled.
- The formation of the sodium 3,4-difluorophenoxide salt occurs in situ.

### Step 2: Synthesis of **(3,4-Difluorophenoxy)acetic acid**

- Prepare a solution of sodium chloroacetate by neutralizing chloroacetic acid (1.0-1.2 equivalents) with an equimolar amount of sodium hydroxide in water.<sup>[3]</sup>
- Add the sodium chloroacetate solution to the flask containing the sodium 3,4-difluorophenoxide.
- Heat the reaction mixture to reflux (typically 90-110°C) and maintain for 2-8 hours.<sup>[5]</sup> The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2. This will precipitate the **(3,4-Difluorophenoxy)acetic acid**.
- Collect the crude product by filtration and wash with cold water to remove any inorganic salts.
- The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure **(3,4-Difluorophenoxy)acetic acid**.

#### Rationale behind Experimental Choices:

- Base: A strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
- Solvent: Water is often used as a solvent for this reaction due to its ability to dissolve the ionic intermediates and its low cost.
- Temperature: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.
- Acidification: The final product is a carboxylic acid, which is soluble in its salt form at basic pH. Acidification is necessary to protonate the carboxylate and precipitate the neutral acid for isolation.

## Potential Applications and Research Directions

While specific applications for **(3,4-Difluorophenoxy)acetic acid** are not well-documented, its structural motifs suggest several areas of potential interest for researchers.

## Medicinal Chemistry

The phenoxyacetic acid scaffold is a known pharmacophore present in various drugs. The addition of difluoro substituents on the phenyl ring can modulate the compound's electronic properties and metabolic stability, making it an interesting candidate for drug discovery programs. Potential areas of investigation include:

- **Herbicidal Activity:** Phenoxyacetic acids are a well-known class of herbicides that act as synthetic auxins.[6] The fluorine substituents may influence the herbicidal activity and selectivity of the compound.
- **Anti-inflammatory Agents:** Some fluorinated aromatic compounds have shown anti-inflammatory properties. Further investigation into the biological activity of **(3,4-Difluorophenoxy)acetic acid** could reveal potential therapeutic applications.

## Materials Science

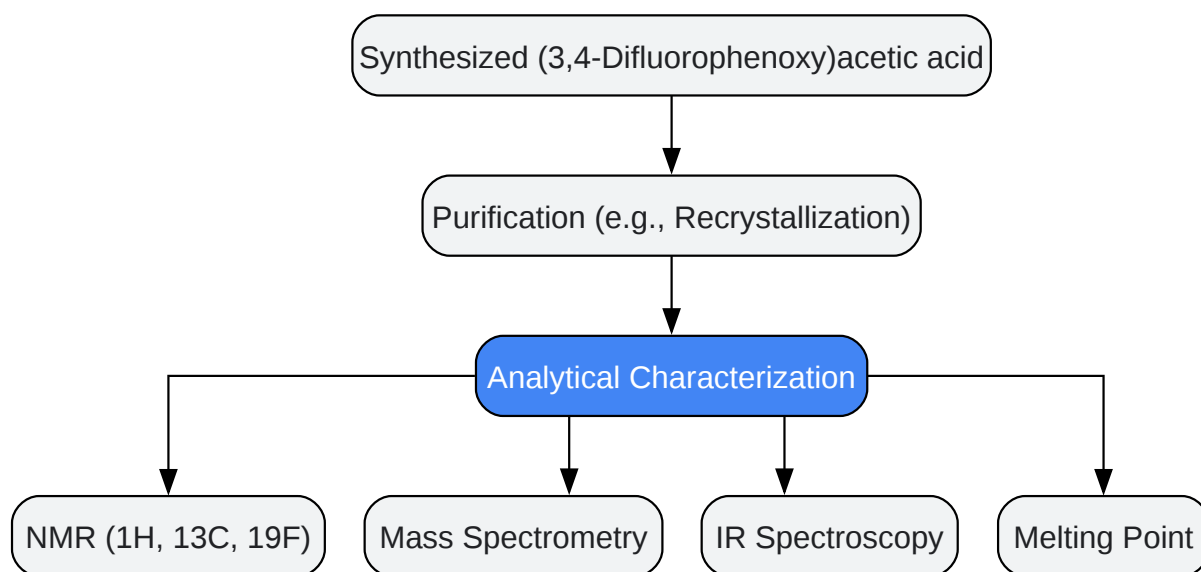
Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. **(3,4-Difluorophenoxy)acetic acid** could serve as a monomer or a precursor for the synthesis of novel fluorinated polymers and materials with specialized applications.

## Analytical Characterization

A comprehensive analysis of the synthesized **(3,4-Difluorophenoxy)acetic acid** is essential to confirm its identity and purity. Standard analytical techniques that should be employed include:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR would provide detailed information about the molecular structure.  $^{19}\text{F}$  NMR would be particularly useful for confirming the presence and chemical environment of the fluorine atoms.
- **Mass Spectrometry (MS):** To determine the molecular weight and fragmentation pattern of the compound.

- Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the C-O-C ether linkage.
- Melting Point Analysis: To assess the purity of the final product.



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Caption: Analytical workflow for product validation.

## Conclusion

**(3,4-Difluorophenoxy)acetic acid** is a chemical compound with a confirmed identity but limited published research on its synthesis, properties, and applications. This guide has provided a comprehensive overview of its known characteristics and a detailed, scientifically-grounded proposed synthesis. The unique structural features of this molecule, particularly the difluorinated phenyl ring, suggest that it holds potential as a building block in medicinal chemistry and materials science. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and potential uses of this intriguing compound.

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Address: 3281 E Guasti Rd

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